P-Salicylamidobenzoic acid
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Overview
Description
4-[(2-hydroxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxybenzoyl)amino]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 4-aminobenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-[(2-hydroxybenzoyl)amino]benzoic acid may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
4-[(2-hydroxybenzoyl)amino]benzoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(4-diethylamino-2-hydroxybenzoyl)benzoic acid: Known for its use as a UV absorber in sunscreens.
4-aminosalicylic acid: Used in the treatment of tuberculosis.
Uniqueness
4-[(2-hydroxybenzoyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, amino, and benzoyl groups allows for versatile applications across different scientific disciplines.
Properties
CAS No. |
5344-07-0 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-[(2-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-12-4-2-1-3-11(12)13(17)15-10-7-5-9(6-8-10)14(18)19/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
IBZSQWHMOFFVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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